molecular formula C6H11Cl2N3 B15199847 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B15199847
M. Wt: 196.07 g/mol
InChI Key: IBFTVVXCDPZNTD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential applications in various fields. This compound features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride can be achieved through several methods. One common approach involves the hydrogenation of pyrazolo[1,5-a]pyrimidines. This method typically requires the use of a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas . Another method involves the cyclization of appropriate precursors through 1,3-dipolar cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The hydrogenation method is particularly favored due to its efficiency and the availability of catalysts. Additionally, the cyclization method can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly as a scaffold for designing drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

  • Molecular Formula : C7H12Cl2N3
  • Molar Mass : 173.64 g/mol
  • CAS Number : 165894-07-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins and enzymes involved in various biochemical pathways.

Target Proteins

  • Hepatitis B Virus (HBV) Core Protein : The compound acts as an inhibitor of the HBV core protein, which is crucial for viral replication. In vitro studies have shown that it can significantly reduce HBV DNA levels in infected cells.

Biochemical Pathways

The compound's interaction with the HBV core protein suggests that it may interfere with the viral life cycle by preventing the assembly of viral particles. This inhibition can lead to decreased viral load and potentially contribute to therapeutic strategies against HBV infection.

Pharmacokinetics

Pharmacokinetic studies indicate that the dihydrochloride form enhances the solubility and stability of the compound, facilitating its absorption and bioavailability. In animal models, oral administration has shown promising results in reducing viral loads without significant toxicity.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound across various studies:

Activity Study Findings Reference
Antiviral Activity Inhibition of HBV core protein; reduction in viral load in animal models.
Cytotoxicity Against Cancer Demonstrated activity against melanoma cells; induces apoptosis and necrosis.
Central Nervous System Effects Potential anxiolytic and antidepressant properties observed in preclinical studies.

Study on Antiviral Properties

In a controlled study using an HBV AAV mouse model, administration of this compound resulted in a significant decrease in HBV DNA levels compared to untreated controls. This suggests its potential as a therapeutic agent for chronic HBV infection.

Study on Cancer Cell Lines

Research has indicated that derivatives of this compound exhibit strong photodynamic activity against human melanoma cells. The mechanism involves the generation of reactive oxygen species leading to cell death through both apoptosis and necrosis pathways .

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-3-7-6-2-4-8-9(6)5-1;;/h2,4,7H,1,3,5H2;2*1H

InChI Key

IBFTVVXCDPZNTD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1.Cl.Cl

Origin of Product

United States

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